

# A Comprehensive Technical Guide to Furoin: CAS Number and Spectroscopic Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Furoin

Cat. No.: B1674284

[Get Quote](#)

This technical guide provides an in-depth overview of **Furoin** (1,2-di(furan-2-yl)-2-hydroxyethanone), a versatile organic compound utilized in various research and industrial applications, including as a fluorogenic reagent and a building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and spectral characteristics.

## Chemical Identification

**Furoin** is a crystalline solid that can be synthesized from furfural through a benzoin condensation reaction.[2][3] Key identifying information is summarized in the table below.

Identifier	Value
CAS Number	552-86-3[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub> [1][2]
Molecular Weight	192.17 g/mol [1]
IUPAC Name	1,2-bis(furan-2-yl)-2-hydroxyethanone[4]
Appearance	Off-white to brown powder[1]
Melting Point	134-137 °C

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the key spectral data for **Furoin**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **Furoin** exhibits characteristic signals for the furan ring protons and the hydroxyl and methine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.61	m	1H	Furan ring H
7.37	m	1H	Furan ring H
7.25	m	1H	Furan ring H
6.54	m	1H	Furan ring H
6.40	m	1H	Furan ring H
6.35	m	1H	Furan ring H
5.80	s	1H	CHOH
4.19	br s	1H	CHOH

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[5]

#### <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the **Furoin** molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
185.0	C=O
152.0	Furan C-O
148.0	Furan C-O
147.0	Furan CH
144.0	Furan CH
122.0	Furan CH
118.0	Furan CH
112.5	Furan CH
112.0	Furan CH
70.0	CHOH

Solvent: DMSO- $d_6$ <sup>[6]</sup> (Note: Specific peak assignments can vary slightly based on literature and experimental conditions).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Furoin** shows characteristic absorption bands for the hydroxyl and carbonyl groups.

Wavenumber ( $\text{cm}^{-1}$ )	Description
~3400	O-H stretch (hydroxyl group)
~1670	C=O stretch (ketone)
~1570, 1470, 1390	C=C stretch (furan ring)
~1015	C-O stretch

(Data is representative and sourced from typical IR spectra of **Furoin**)<sup>[7][8]</sup>

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity	Assignment
192	6.8%	[M] <sup>+</sup> (Molecular Ion)
97	100%	Base Peak
95	24.9%	Fragment
39	23.4%	Fragment

Technique: Electron Ionization (EI)[\[9\]](#)

## Experimental Protocols

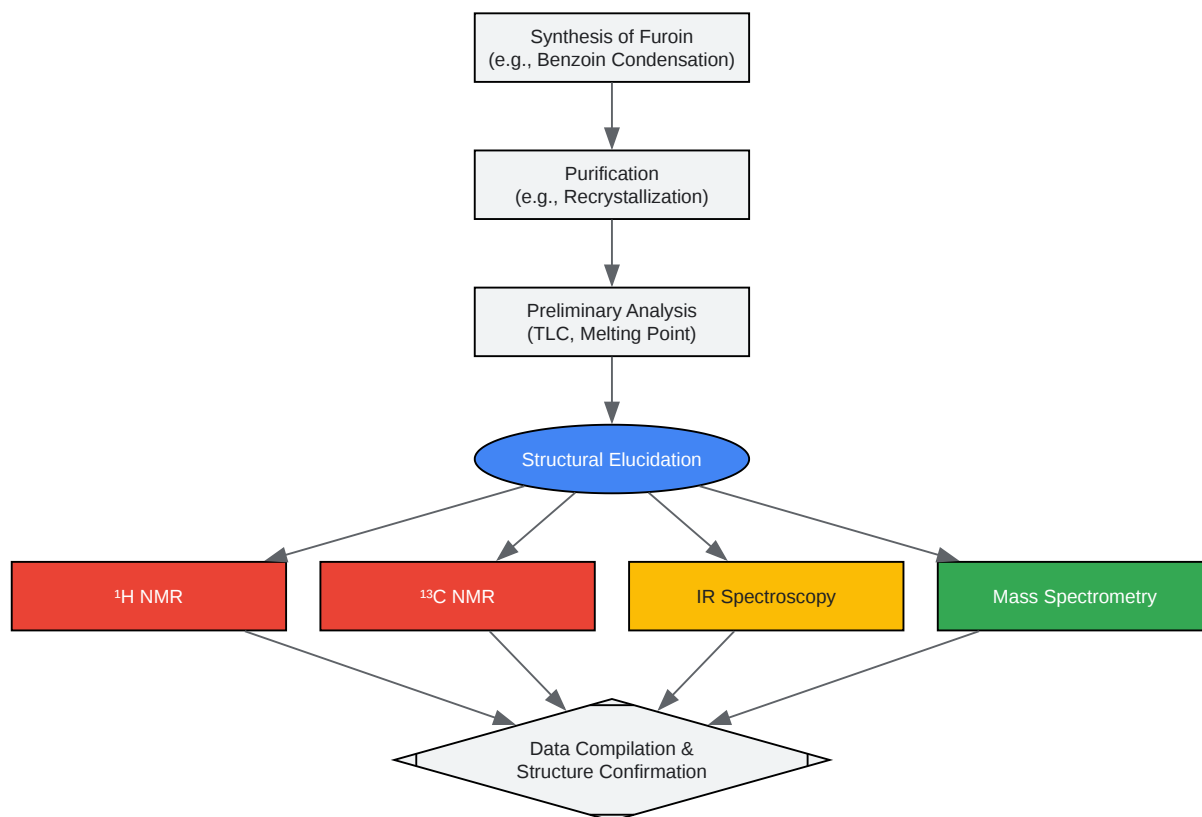
The following are generalized protocols for obtaining the spectral data presented above.

- Sample Preparation: Dissolve approximately 5-10 mg of **Furoin** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of solid **Furoin** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
- Sample Preparation: Prepare a dilute solution of **Furoin** in a volatile organic solvent (e.g., acetone or methanol).
- Instrument Setup:
  - Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure separation and elution of **Furoin**.
  - Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g.,  $m/z$  35-300).
- Injection and Data Acquisition: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet. The **Furoin** will be vaporized, separated by the GC column, and then enter the MS for ionization and analysis.
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.

## Workflow Visualization

The following diagram illustrates a typical workflow for the chemical characterization of a compound like **Furoin**.



[Click to download full resolution via product page](#)

### Workflow for **Furoin** Characterization

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]

- 2. Furoin - Wikipedia [en.wikipedia.org]
- 3. Furoin - High purity | EN [georganics.sk]
- 4. Furoin | C10H8O4 | CID 11100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Page loading... [guidechem.com]
- 7. 2,2'-Furoin(552-86-3) IR Spectrum [m.chemicalbook.com]
- 8. Ethanone, 1,2-di-2-furanyl-2-hydroxy- [webbook.nist.gov]
- 9. 2,2'-Furoin(552-86-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Furoin: CAS Number and Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674284#furoin-cas-number-and-spectral-data]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)